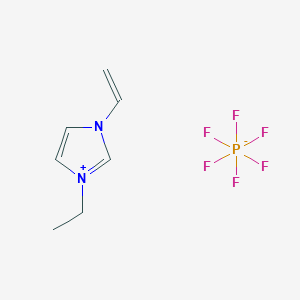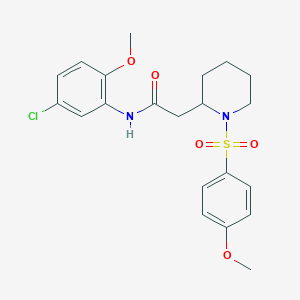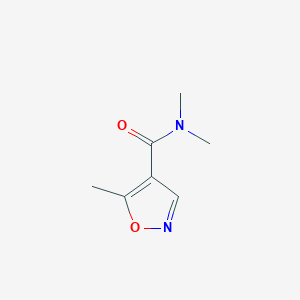![molecular formula C26H31N5O2S B2613230 5-bromo-N-[3-(methylthio)phenyl]-1-propionylindoline-6-sulfonamide CAS No. 1031954-55-8](/img/structure/B2613230.png)
5-bromo-N-[3-(methylthio)phenyl]-1-propionylindoline-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[3-(methylthio)phenyl]-1-propionylindoline-6-sulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BIPPS, and it has been used in various research studies due to its unique properties. BIPPS is a sulfonamide compound that has a bromine atom attached to the indoline ring.
Applications De Recherche Scientifique
Catalyst for Synthesis Reactions
5-Bromo-N-[3-(methylthio)phenyl]-1-propionylindoline-6-sulfonamide, as part of the broader sulfonamide family, has potential applications as a catalyst in synthetic organic chemistry. For instance, a novel N-bromo sulfonamide reagent was synthesized and characterized for use as a highly efficient catalyst in the synthesis of complex organic compounds through pseudo five-component condensation reactions, offering advantages such as high yields, short reaction times, and clean workup processes (Khazaei et al., 2014).
Role in Antibacterial and Antifungal Activities
Sulfonamide-derived compounds, including those related to the specific structure , have been synthesized and evaluated for their biological activities. Studies have shown these compounds, especially their metal complexes, display moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains, highlighting their potential as antimicrobial agents (Chohan & Shad, 2011).
Antimicrobial and Anti-inflammatory Properties
Research into sulfonamide derivatives, such as the synthesis of N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, has demonstrated these compounds' potent antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, as well as significant anti-inflammatory activity, indicating their therapeutic potential in medical applications (Al-Abdullah et al., 2014).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide compounds have been studied for their inhibitory activities against various enzymes, suggesting potential therapeutic applications. For example, a series of sulfonamides was evaluated for their ability to inhibit acetylcholinesterase and carbonic anhydrase enzymes, with some compounds showing nanomolar half maximal inhibitory concentrations, indicating their potential as therapeutic agents for conditions such as Alzheimer's disease (Bilginer et al., 2020).
Novel Sulfonamides as Antimicrobials
The synthesis of novel sulfonamides containing 4-azidomethyl coumarin as antimicrobials has been explored. These compounds have been synthesized and screened for their in vitro anti-bacterial and anti-fungal activities, with some showing active properties at low concentrations, highlighting the potential of sulfonamide derivatives in developing new antimicrobial agents (Basanagouda et al., 2010).
Propriétés
IUPAC Name |
2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2S/c1-4-33-22-10-8-21(9-11-22)29-24(32)18-34-26-25(27-12-13-28-26)31-16-14-30(15-17-31)23-7-5-6-19(2)20(23)3/h5-13H,4,14-18H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHGULIWTLOVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2613148.png)

![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2613154.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2613156.png)







![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2613169.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2613170.png)